7-(2-ethoxyethyl)-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-ethoxyethyl)-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H30N6O3 and its molecular weight is 462.554. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Activity
Research on compounds structurally related to the specified chemical, such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione, has shown significant results in cardiovascular activity. These compounds have demonstrated strong prophylactic antiarrhythmic activity and hypotensive effects, with specific derivatives showing a notable affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Electron Transfer
Studies on naphthalimide compounds with piperazine substituent, like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, have revealed their potential in luminescent applications. These compounds exhibit unique fluorescence properties, indicating potential utility in fields like bio-imaging and the study of photo-induced electron transfer processes (Gan et al., 2003).
Chemosensors for Metal Ions
Compounds such as 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione have been synthesized and characterized for their ability to act as chemosensors. They show remarkable selectivity towards specific metal ions like Cu2+, with colorimetric changes accompanying the complexation, making them valuable for environmental and analytical applications (Gosavi-Mirkute et al., 2017).
Antioxidant Activity
Derivatives of naphthoquinones attached to the benzothiophene moiety, related structurally to the specified compound, have been synthesized and evaluated for their antioxidant properties. Some of these derivatives have shown promising results in protecting DNA from damage, highlighting their potential in therapeutic and preventive medicine (Gouda et al., 2013).
Solvatochromism and Bio-Imaging Applications
Derivatives of naphthalene-1,8-dicarboxylic acid, including compounds with piperazine structures, have shown positive solvatochromism and are being explored for their application in bio-imaging and as intermediates in the development of fluorescent bioactive compounds (Nicolescu et al., 2020).
Inhibitors of Mycobacterium Tuberculosis
Purine linked piperazine derivatives, a category related to the specified chemical, have been synthesized and shown to inhibit Mycobacterium tuberculosis. These compounds target essential bacterial biosynthetic processes and have shown better efficacy compared to certain current drugs, marking their significance in the treatment of tuberculosis (Konduri et al., 2020).
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-3-34-16-15-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-13-11-29(12-14-30)17-19-9-6-8-18-7-4-5-10-20(18)19/h4-10H,3,11-17H2,1-2H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUZBGCKPCVKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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